molecular formula C9H16N3O13P3 B3323779 2'-Deoxyuridine 5'-alpha,beta-imido-triphosphate

2'-Deoxyuridine 5'-alpha,beta-imido-triphosphate

Cat. No.: B3323779
M. Wt: 467.16 g/mol
InChI Key: XZLLMTSKYYYJLH-SHYZEUOFSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Deoxyuridine 5’-Alpha,Beta-Imido-Triphosphate typically involves the phosphorylation of 2’-deoxyuridine. The process includes the use of phosphorylating agents such as phosphorus oxychloride (POCl3) in the presence of a base like pyridine. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the successful formation of the triphosphate group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented due to its experimental nature. large-scale synthesis would likely involve optimization of the laboratory methods, including the use of automated synthesizers and high-purity reagents to ensure consistency and yield.

Chemical Reactions Analysis

Types of Reactions

2’-Deoxyuridine 5’-Alpha,Beta-Imido-Triphosphate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2’-Deoxyuridine 5’-Alpha,Beta-Imido-Triphosphate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2’-Deoxyuridine 5’-Alpha,Beta-Imido-Triphosphate involves its incorporation into DNA or RNA by polymerases. Once incorporated, it can inhibit further elongation of the nucleic acid chain, thereby interfering with DNA replication and transcription. This inhibition is due to the presence of the imido group, which alters the normal base-pairing properties of the nucleotide .

Comparison with Similar Compounds

Similar Compounds

  • Deoxyuridine Monophosphate
  • Deoxyuridine-5’-Diphosphate
  • Deoxyuridine-5’-Triphosphate

Uniqueness

2’-Deoxyuridine 5’-Alpha,Beta-Imido-Triphosphate is unique due to the presence of the imido group in its triphosphate moiety. This structural modification imparts distinct biochemical properties, such as increased resistance to enzymatic degradation and altered base-pairing capabilities, making it a valuable tool in biochemical and pharmaceutical research .

Properties

Molecular Formula

C9H16N3O13P3

Molecular Weight

467.16 g/mol

IUPAC Name

[(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-N-[hydroxy(phosphonooxy)phosphoryl]phosphonamidic acid

InChI

InChI=1S/C9H16N3O13P3/c13-5-3-8(12-2-1-7(14)10-9(12)15)24-6(5)4-23-26(16,17)11-27(18,19)25-28(20,21)22/h1-2,5-6,8,13H,3-4H2,(H,10,14,15)(H2,20,21,22)(H3,11,16,17,18,19)/t5-,6+,8+/m0/s1

InChI Key

XZLLMTSKYYYJLH-SHYZEUOFSA-N

SMILES

C1C(C(OC1N2C=CC(=O)NC2=O)COP(=O)(NP(=O)(O)OP(=O)(O)O)O)O

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COP(=O)(NP(=O)(O)OP(=O)(O)O)O)O

Canonical SMILES

C1C(C(OC1N2C=CC(=O)NC2=O)COP(=O)(NP(=O)(O)OP(=O)(O)O)O)O

Origin of Product

United States

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